molecular formula C17H10O2 B8578094 2-Hydroxybenzanthrone CAS No. 61994-44-3

2-Hydroxybenzanthrone

Cat. No. B8578094
M. Wt: 246.26 g/mol
InChI Key: MGCJHKZGEWMKAY-UHFFFAOYSA-N
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Patent
US04036859

Procedure details

There was obtained a distillate containing 35.7 g of methacrylonitrile, besides methanol and water. The distillation residue was then mushed or slurried with water, filtered, washed with water to neutrality, and finally well squeezed. The solid product thus obtained, consisting of 3-(1-anthraquinonyl)-2-hydroxy-2-methylpropionitrile: ##STR9## is suspended, still humid, in a solution of 500 cc of methanol containing 25 g of potassium hydroxide. This suspension was then reflux-heated for 1.5 hours and the red tinged solution thus obtained was freed of the insoluble impurities by filtering. It was then diluted with water up to 1.5 liters and then acidified with concentrated hydrochloric acid. Thereby was formed a yellow tinged precipitate which was filtered, washed with water to neutrality, and finally dried at 100° C. under vacuum until attaining a constant weight. In this way there were obtained 44.8 g of 2-hydroxybenzanthrone in the form of a yellow powder.
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
3-(1-anthraquinonyl)-2-hydroxy-2-methylpropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](#N)[C:2]([CH3:4])=[CH2:3].C1(CC(O)(C)C#N)[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[OH-].[K+]>CO.O>[OH:21][C:11]1[CH:12]=[C:13]2[C:3]3[C:17](=[CH:16][CH:15]=[CH:14]2)[C:18](=[O:20])[C:19]2[C:4](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:2]=3[CH:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
35.7 g
Type
reactant
Smiles
C(C(=C)C)#N
Step Two
Name
3-(1-anthraquinonyl)-2-hydroxy-2-methylpropionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)CC(C#N)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There was obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
The solid product thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was then reflux-heated for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the red tinged solution thus obtained
FILTRATION
Type
FILTRATION
Details
by filtering
ADDITION
Type
ADDITION
Details
It was then diluted with water up to 1.5 liters
CUSTOM
Type
CUSTOM
Details
Thereby was formed a yellow tinged precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
finally dried at 100° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C3=CC=CC=C3C(C3=CC=CC(=C1)C23)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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